molecular formula C19H23FN2O4S B6476539 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640830-96-0

4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Numéro de catalogue: B6476539
Numéro CAS: 2640830-96-0
Poids moléculaire: 394.5 g/mol
Clé InChI: ZLLORRGIQFVKPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 5-fluoro-2-methoxybenzenesulfonyl group and at the 4-position with a methoxy-linked 3-methylpyridine moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and pyridine motifs are pharmacologically relevant .

Propriétés

IUPAC Name

4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-14-12-21-8-5-17(14)26-13-15-6-9-22(10-7-15)27(23,24)19-11-16(20)3-4-18(19)25-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLORRGIQFVKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Piperidine-Based Compounds

Compound Name Piperidine Substituent (Position 1) Linked Group (Position 4) Key Modifications
Target Compound 5-Fluoro-2-methoxybenzenesulfonyl Methoxy-3-methylpyridine Sulfonyl group, fluorinated aryl
4-({4-[5-({1-[(6-Methylpyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-2-carbonyl]piperazin-1-yl}methyl)-benzonitrile 6-Methylpyridin-3-ylmethyl Methoxy-pyridine-2-carbonyl-piperazine Piperazine spacer, nitrile group
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Nitrobenzyl Piperazine-methyl Nitro group, dual piperazine/piperidine
4-[[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy]Benzonitrile 3-Fluoropropyl Methoxy-benzonitrile Fluorinated alkyl, benzonitrile

Key Observations :

  • Sulfonyl vs. Alkyl/Aryl Groups : The target’s benzenesulfonyl group (electron-withdrawing) contrasts with alkyl (e.g., 3-fluoropropyl in ) or aryl (e.g., nitrobenzyl in ) substituents, which may alter receptor binding kinetics and metabolic stability.
  • Pyridine vs. Benzonitrile : The 3-methylpyridine in the target could enhance π-π stacking compared to benzonitrile in , which may favor interactions with aromatic residues in enzyme active sites.

Table 2: Receptor Affinity and Selectivity

Compound Class Target Receptor Affinity (IC50/Ki) Notes Source
Target Compound (hypothesized) Sigma-1/AMPK/Dopamine D2 N/A Structural analogs suggest potential
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Dopamine D2 High affinity Nitro group critical for binding
4-[[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy]Benzonitrile Sigma-1 Submicromolar Fluoropropyl enhances lipophilicity
Piperidine-piperazine hybrids Allosteric GPCR sites Variable Spacer length modulates selectivity

Key Findings :

  • The nitrobenzyl-substituted piperidine in showed high dopamine D2 affinity, suggesting that electron-deficient groups at the piperidine 1-position enhance orthosteric binding. The target’s sulfonyl group may mimic this effect but with improved stability.

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility, LogP, and Metabolic Stability

Compound Aqueous Solubility (µg/mL) LogP Metabolic Stability (t1/2) Notes
Target Compound Low (predicted) ~3.5 High (sulfonyl resistance) Sulfonyl reduces CYP450 metabolism
4-({4-[5-({1-[(6-Methylpyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-2-carbonyl]piperazin-1-yl}methyl)-benzonitrile Moderate ~2.8 Moderate Piperazine improves solubility
4-({4-[5-({1-[(5-Ethoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile High ~2.2 Low Ethoxy-pyrazine enhances solubility

Key Insights :

  • The target’s sulfonyl group likely reduces aqueous solubility compared to ethoxy-pyrazine derivatives but increases metabolic stability.
  • LogP values suggest the target is moderately lipophilic, balancing membrane permeability and solubility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.